Meso-chimonanthine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

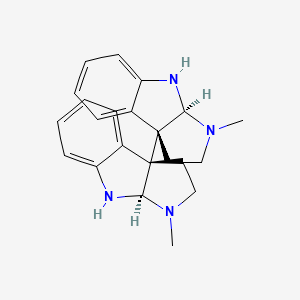

Meso-chimonanthine is a chimonanthine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Total Synthesis and Methodologies

Meso-chimonanthine has been synthesized using various methodologies, showcasing its versatility in chemical synthesis. Notably, a diazene-directed fragment assembly approach was employed to synthesize this compound alongside other alkaloids such as (+)-desmethyl-meso-chimonanthine. This method involved the late-stage diversification of precursors, enabling the synthesis of complex cyclotryptamine-containing alkaloids from simpler starting materials .

Table 1: Synthetic Methods for this compound

Biological Activities

Antifungal Properties

Research has indicated that this compound exhibits antifungal activities against several plant pathogenic fungi. For example, it was tested alongside other chimonanthines against Exserohilum turcicum and Bipolaris maydis, demonstrating significant efficacy with an effective concentration (EC50) value of 29.3 μg/mL against Bipolaris maydis .

Analgesic Effects

This compound has shown strong binding affinities toward μ-opioid receptors, which are critical targets for analgesics. The binding affinities were measured with an inhibition constant (Ki) of 341 ± 29 nM, indicating its potential as an analgesic compound .

Melanogenesis Inhibition

In studies focusing on skin pigmentation, this compound demonstrated inhibitory effects on melanogenesis in B16 melanoma cells, with an IC50 value of 1.4 μM. This suggests potential applications in skin lightening treatments or therapies targeting hyperpigmentation disorders .

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled study, this compound was evaluated for its antifungal activity against five different plant pathogens. The results indicated that it was particularly effective against Bipolaris maydis, establishing its relevance in agricultural applications.

Case Study 2: Analgesic Potential Evaluation

A series of assays were conducted to assess the analgesic properties of this compound through μ-opioid receptor binding studies. The results confirmed its significant analgesic activity, warranting further exploration in pain management therapies.

Análisis De Reacciones Químicas

Reductive Alkylation Pathways

A samarium-mediated reductive dialkylation strategy enables the synthesis of meso-chimonanthine from isoindigo derivatives (Scheme 1):

-

Key steps : Treatment of isoindigo (21 ) with SmI₂ and LiCl generates intermediate 24 , which undergoes sequential reductions (Red-Al) and alkylation to yield meso-chimonanthine (29 ) in 72% yield .

-

Reagents : SmI₂, LiCl, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Diazene-Directed Fragment Assembly

A convergent synthesis via diazene intermediates achieves meso-chimonanthine with high stereocontrol:

-

Procedure : Heterodimerization of tryptamine derivatives using Pd-catalyzed cross-coupling and subsequent reductive cleavage .

Acid-Mediated Rearrangement to meso-Calycanthine

meso-Chimonanthine undergoes acid-catalyzed isomerization to meso-calycanthine (Scheme 2):

Thermal and Catalytic Rearrangements

-

Observation : Fragmentation of the C3a–C3a’ bond occurs under strong reductive conditions, yielding tryptamine derivatives .

Decarboxylation and Reduction

Decarboxylation of diester intermediates is critical for accessing meso-chimonanthine:

-

Step 1 : Hydrolysis of diester (+)-14 with KOH/MeOH (90% yield).

-

Step 2 : Decarboxylation via treatment with tris(trimethylsilyl)silane/AIBN (64% yield) .

N-Methoxycarbonyl Reduction

Red-Al efficiently removes N-methoxycarbonyl groups:

Catalytic Deacylative Alkylation (DaA)

Pd(0)-catalyzed DaA enables stereoselective synthesis of vicinal quaternary centers:

Table 2: Acid-Mediated Rearrangement Outcomes

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| meso-Chimonanthine | D₂O/[D₄]AcOH, 95°C, 24 h | meso-Calycanthine | 36 |

Table 3: Reductive Transformations

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 16 | Red-Al | meso-Chimonanthine | 82 |

| 30 | LiBHEt₃ | Ethyl carbamate | 84 |

Critical Observations

-

Stereochemical Control : The meso configuration arises from dimerization of racemic or meso precursors .

-

Catalyst Dependency : Pd(0) systems outperform traditional Stille coupling catalysts in yield and selectivity .

-

Acid Sensitivity : Prolonged exposure to strong acids leads to C–C bond cleavage, complicating isolation .

Propiedades

Fórmula molecular |

C22H26N4 |

|---|---|

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

(3aS,8bS)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20+,21+,22- |

Clave InChI |

HOYXPMHLHJOGHD-ZDNVTZCJSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

SMILES isomérico |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C |

SMILES canónico |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.